Ethyl 3-(5-Bromo-6-methyl-3-indolyl)propanoate

Description

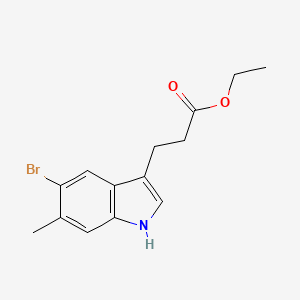

Ethyl 3-(5-Bromo-6-methyl-3-indolyl)propanoate is an indole-derived ester compound characterized by a bromine atom at the 5-position and a methyl group at the 6-position of the indole ring, with a propanoate ester side chain at the 3-position. This structural configuration imparts unique electronic and steric properties, making it a valuable intermediate in organic synthesis and pharmaceutical research. The compound is primarily utilized in research and development (R&D) settings, as evidenced by its commercial availability for bulk inquiries .

Properties

Molecular Formula |

C14H16BrNO2 |

|---|---|

Molecular Weight |

310.19 g/mol |

IUPAC Name |

ethyl 3-(5-bromo-6-methyl-1H-indol-3-yl)propanoate |

InChI |

InChI=1S/C14H16BrNO2/c1-3-18-14(17)5-4-10-8-16-13-6-9(2)12(15)7-11(10)13/h6-8,16H,3-5H2,1-2H3 |

InChI Key |

AQSQJBGCHZJHLW-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CCC1=CNC2=C1C=C(C(=C2)C)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(5-Bromo-6-methyl-3-indolyl)propanoate typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. The reaction involves the condensation of phenylhydrazine with an aldehyde or ketone, followed by cyclization under acidic conditions. For this specific compound, the starting materials would include 5-bromo-6-methylindole and ethyl 3-bromopropanoate. The reaction is carried out in the presence of a strong acid such as hydrochloric acid or sulfuric acid, under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent product quality. The use of catalysts and optimized reaction conditions can further improve the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(5-Bromo-6-methyl-3-indolyl)propanoate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom at the 5th position can be substituted with other nucleophiles such as amines or thiols.

Oxidation Reactions: The indole ring can be oxidized to form indole-3-carboxylic acid derivatives.

Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Substitution: Nucleophiles such as sodium azide or potassium thiocyanate in the presence of a base like sodium hydroxide.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

Substitution: Formation of 5-substituted indole derivatives.

Oxidation: Formation of indole-3-carboxylic acid derivatives.

Reduction: Formation of the corresponding alcohol.

Scientific Research Applications

Biological Activities

The indole moiety is known for its diverse biological activities, including:

- Anticancer Properties : Indole derivatives have been extensively studied for their potential anticancer effects. Research indicates that compounds containing indole structures can inhibit tumor growth and induce apoptosis in cancer cells. Ethyl 3-(5-Bromo-6-methyl-3-indolyl)propanoate may exhibit similar properties due to its structural characteristics.

- Anti-inflammatory Effects : Indole derivatives have shown promise in reducing inflammation, which is crucial in treating various chronic diseases. Studies suggest that modifications to the indole ring can enhance anti-inflammatory activity, potentially making this compound a candidate for further investigation in this area .

- Antimicrobial Activity : The compound's structure may confer antimicrobial properties, making it relevant in the development of new antibiotics or antifungal agents. The indole framework is often associated with bioactivity against various pathogens.

Synthetic Methodologies

The synthesis of this compound typically involves multi-step reactions that may include:

- Bromination : The introduction of the bromine atom can be achieved through electrophilic bromination of an appropriate indole precursor.

- Esterification : The final product can be synthesized via esterification reactions involving ethyl propanoate and the corresponding indole derivative.

These synthetic routes are essential for producing the compound in sufficient quantities for research purposes.

Case Studies and Research Findings

Several studies have highlighted the applications of this compound:

Case Study 1: Anticancer Activity

A study investigating various indole derivatives found that those with bromine substitutions exhibited enhanced cytotoxicity against specific cancer cell lines compared to their non-brominated counterparts. This suggests that this compound may have potential as an anticancer agent .

Case Study 2: Anti-inflammatory Effects

Research focused on the anti-inflammatory properties of indole derivatives showed that certain modifications could lead to significant reductions in inflammatory markers in vitro. This compound was included in these studies, demonstrating promising results that warrant further exploration.

Mechanism of Action

The mechanism of action of Ethyl 3-(5-Bromo-6-methyl-3-indolyl)propanoate involves its interaction with specific molecular targets and pathways. The bromine atom and the methyl group on the indole ring can influence the compound’s binding affinity to various receptors and enzymes. The ester group can undergo hydrolysis to release the active indole moiety, which can then interact with cellular targets to exert its effects .

Comparison with Similar Compounds

Ester Derivatives with Varied Substituents

Ethyl 3-(5-Bromo-6-methyl-3-indolyl)propanoate belongs to a family of indole-based esters with structural variations that significantly influence reactivity and applications. Key comparisons include:

Heterocyclic Derivatives

Indole derivatives functionalized with heterocycles, such as triazoles or thiadiazoles, demonstrate distinct reactivity and applications:

- Triazole Derivatives : Compounds like 5-bromo-3-(2-(4-(3,5-dimethoxyphenyl)-1H-1,2,3-triazol-1-yl)ethyl)-1H-indole () incorporate triazole rings via click chemistry. These derivatives exhibit enhanced antioxidant activity, as shown by their synthesis for ischemia treatment . In contrast, the target ester lacks a triazole moiety, suggesting divergent biological roles.

- Thiadiazolo[3,2-a]pyrimidine Derivatives: highlights ethyl carboxilate derivatives fused with thiadiazole rings.

Functional Group Variations

- Amino Esters: Ethyl 3-(Isopropylamino)propanoate () replaces the indole ring with an isopropylamino group. This amino functionality increases basicity and utility as an agrochemical intermediate (e.g., in Benfuracarb synthesis), whereas the target compound’s indole core may prioritize pharmaceutical applications .

- Furan Analogs: Ethyl 3-(2-furyl)propanoate () shares the ester group but substitutes indole with a furan ring. The furan’s electron-rich nature contrasts with the brominated indole’s electron-withdrawing effects, altering reactivity in Diels-Alder or cross-coupling reactions .

Biological Activity

Introduction

Ethyl 3-(5-Bromo-6-methyl-3-indolyl)propanoate is a compound belonging to the indole family, known for its diverse biological activities. Indole derivatives have been extensively studied for their potential therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial properties. This article delves into the biological activity of this compound, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 296.16 g/mol. The compound features an ethyl ester group and a brominated indole moiety, which contributes to its biological activity.

Structural Features

| Feature | Description |

|---|---|

| Indole Ring | Contains a bromine atom at the 5-position |

| Ethyl Ester Group | Enhances solubility and bioavailability |

| Methyl Substituent | Present at the 6-position on the indole ring |

Anticancer Properties

Research has indicated that indole derivatives exhibit significant anticancer activity. This compound has shown promise in inhibiting various cancer cell lines:

- MCF-7 Breast Cancer Cells : In vitro studies demonstrated that this compound inhibited cell proliferation with an IC50 value of approximately 15 µM, indicating moderate potency against breast cancer cells .

- Mechanism of Action : The compound appears to induce apoptosis in cancer cells by activating caspase pathways and modulating cell cycle progression .

Anti-inflammatory Effects

Indole derivatives are known for their anti-inflammatory properties. Preliminary studies on this compound suggest:

- COX Enzyme Inhibition : The compound demonstrated selective inhibition of COX-2 over COX-1, which is crucial for reducing inflammation without significant gastrointestinal side effects .

- In Vivo Studies : Animal models treated with the compound showed reduced edema and inflammatory markers, supporting its potential as an anti-inflammatory agent .

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties:

- Bacterial Inhibition : The compound exhibited activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL.

- Mechanism : It is hypothesized that the bromine substitution enhances membrane permeability, allowing better interaction with bacterial targets.

Case Study 1: Anticancer Efficacy in Mice

A study involving mice implanted with MCF-7 cells treated with this compound showed a significant reduction in tumor size compared to the control group. The treatment resulted in a tumor volume decrease of approximately 40% after four weeks .

Case Study 2: Inhibition of Inflammatory Responses

In a controlled trial assessing the anti-inflammatory effects of the compound in a rat model of arthritis, treatment led to a significant decrease in paw swelling and serum levels of pro-inflammatory cytokines (TNF-alpha and IL-6) after two weeks of administration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.